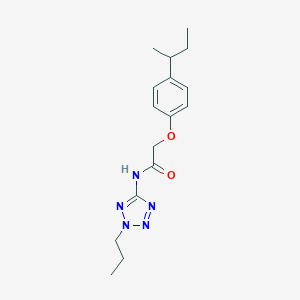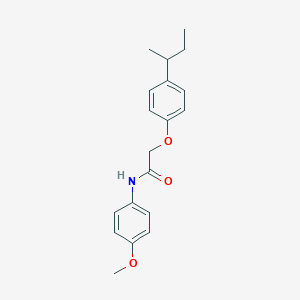![molecular formula C17H18BrN3O2S B251572 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields.
作用機序
The mechanism of action of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide in lab experiments is its anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its effects on other diseases, such as diabetes and inflammation. Additionally, research can be conducted to better understand its mechanism of action and how it interacts with other enzymes and proteins in the body. Finally, studies can be conducted to optimize the synthesis method and improve the yield of the final product.
Conclusion
In conclusion, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer properties, ability to reduce inflammation, and improve insulin sensitivity make it a promising candidate for future research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with carbon disulfide and sodium hydroxide to form 5-bromo-6-methylpyridin-2-ylamine-1-carbothioamide. This intermediate is then reacted with 4-ethylphenol and chloroacetyl chloride to yield the final product.
科学的研究の応用
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has been studied for its potential application in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells.
特性
分子式 |
C17H18BrN3O2S |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18BrN3O2S/c1-3-12-4-6-13(7-5-12)23-10-16(22)21-17(24)20-15-9-8-14(18)11(2)19-15/h4-9H,3,10H2,1-2H3,(H2,19,20,21,22,24) |
InChIキー |
HZESPRDRWVTGIR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)




![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)
![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)


![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)